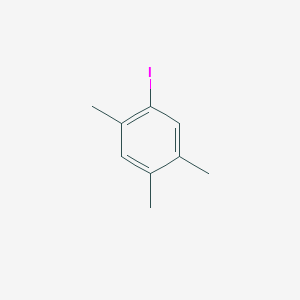

1-Iodo-2,4,5-trimethylbenzene

Description

Significance of Aryl Iodides in Modern Organic Synthesis

Aryl iodides, including 1-iodo-2,4,5-trimethylbenzene, are highly significant reagents in modern organic synthesis, primarily due to their utility in a wide range of cross-coupling reactions. mdpi.com These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The significance of aryl iodides stems from the properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides more reactive than their corresponding aryl bromides or chlorides in reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.govresearchgate.net This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, making them preferred substrates in many synthetic applications. mdpi.comnih.gov

Recent research continues to expand the utility of aryl iodides. For instance, visible-light-induced cross-coupling reactions have been developed where photoexcited aryl iodides generate aryl radicals, enabling transition-metal-free bond formations. rsc.orgbohrium.com Furthermore, gold-catalyzed C-N cross-coupling reactions have shown that aryl iodides can be effectively coupled with various nitrogen sources under mild conditions. acs.org This continuous innovation underscores the central role of aryl iodides as versatile and powerful building blocks in the synthetic chemist's toolkit.

Overview of Methylated Benzene (B151609) Derivatives as Synthetic Scaffolds

Benzene and its derivatives are foundational components in the chemical industry, serving as precursors to a vast array of products including plastics, dyes, and pharmaceuticals. algoreducation.comwikipedia.org Methylated benzene derivatives, such as toluene, xylenes, and trimethylbenzenes, are particularly important as synthetic scaffolds. The methyl groups on the benzene ring influence the molecule's electronic properties and reactivity. As electron-donating groups, they activate the aromatic ring, making it more susceptible to electrophilic substitution. fiveable.me

The specific arrangement of methyl groups dictates the positions available for further functionalization, a concept known as isomerism. algoreducation.com this compound is derived from 1,2,4-trimethylbenzene (B165218) (pseudocumene). This specific substitution pattern, with two adjacent methyl groups and another in the para position, creates a unique steric and electronic environment that can be exploited to control the regioselectivity of subsequent reactions. These methylated scaffolds are essential for building complex, highly substituted aromatic structures that form the core of many functional molecules.

Research Trajectories for this compound

Research involving this compound focuses primarily on its synthesis and its potential use as an intermediate for creating more complex molecules. The synthesis of this compound is a key area of investigation, with various methods developed for its efficient preparation.

One notable method is the direct iodination of 1,2,4-trimethylbenzene. A typical procedure involves reacting 1,2,4-trimethylbenzene with iodine in the presence of alumina-supported copper(II) chloride at a moderate temperature (60 °C), yielding this compound as colorless needles. oup.com Another effective method utilizes Selectfluor™ (F-TEDA-BF4) as a mediator to activate elemental iodine for the electrophilic iodination of 1,2,4-trimethylbenzene, producing the target compound in high yield. chem-soc.si

The research trajectory for this compound is aimed at its application as a building block. As an aryl iodide, it is a prime candidate for cross-coupling reactions to introduce new substituents at the C-1 position. The trimethylated framework provides a specific substitution pattern that can be carried into more complex target molecules, making it a valuable intermediate for the synthesis of specifically designed organic materials and specialty chemicals.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonym | sym-Iodopseudocumene | stenutz.eu |

| CAS Number | 2100-23-4 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₉H₁₁I | stenutz.eubldpharm.comchem960.com |

| Molecular Weight | 246.09 g/mol | sigmaaldrich.comstenutz.eu |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 35-36 °C | oup.com |

| Density | 1.511 g/mL | stenutz.eu |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data (CDCl₃) | Source(s) |

| ¹H NMR (400 MHz) | δ 7.58 (s, 1H), 7.01 (s, 1H), 2.37 (s, 3H), 2.19 (s, 3H) | rsc.org |

| ¹³C NMR (100.6 MHz) | δ 139.42, 138.41, 136.67, 136.00, 130.98, 97.21, 27.28, 19.24, 18.69 | rsc.org |

| GC-MS (m/z) | 246.20 (100) [M]⁺ | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2,4,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZOPOGDVMNRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Iodo 2,4,5 Trimethylbenzene

Role of the Aryl Iodide Moiety in Reaction Pathways

The reactivity of 1-Iodo-2,4,5-trimethylbenzene is fundamentally influenced by the aryl iodide moiety. The carbon-iodine (C-I) bond is a key feature, making the compound a versatile intermediate in organic synthesis. The iodine atom serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions due to the relative stability of the iodide anion.

Furthermore, the C-I bond is susceptible to oxidative addition with transition metal catalysts, such as palladium, initiating powerful cross-coupling reactions like the Suzuki, Stille, and Negishi couplings. These reactions allow for the formation of new carbon-carbon bonds where the iodine atom is substituted. Beyond substitutions and couplings, the aryl iodide group can participate in halogen-metal exchange processes and various radical reactions, expanding its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on this compound, while possible, is governed by specific mechanistic principles, particularly concerning the nature of the nucleophile and the leaving group.

Reaction with Organometallic Nucleophiles (e.g., Trimethylsiliconide Anions)

Organometallic reagents, such as those derived from lithium or magnesium, are potent sources of nucleophilic carbon. libretexts.org In principle, they can act as nucleophiles in substitution reactions. However, their high basicity is a significant limiting factor. libretexts.orglibretexts.org With many substrates, especially those with even weakly acidic protons, they tend to act as bases, leading to deprotonation rather than nucleophilic attack. libretexts.orglibretexts.org Furthermore, in reactions with alkyl halides, strong organometallic bases often favor elimination pathways over substitution.

While organometallic compounds are excellent nucleophiles for addition to carbonyl groups, their application in SNAr reactions on non-activated aryl halides like this compound is not extensively documented in the provided research. Specific data on the reaction of this compound with trimethylsiliconide anions was not available in the searched literature.

Leaving Group Effects in Aryl Substitution

In the context of nucleophilic aromatic substitution (SNAr), the typical reactivity trend for halogen leaving groups is F > Cl ≈ Br > I. This is an inversion of the trend observed in aliphatic nucleophilic substitution (SN1 and SN2), where iodide is the best leaving group.

Carbon-Hydrogen (C-H) Activation and Functionalization

The direct functionalization of C-H bonds in this compound offers an efficient route to more complex molecules, bypassing the need for pre-functionalized substrates.

Directed C-H Activation Strategies

Directed C-H activation relies on a coordinating or directing group within the substrate to position a transition metal catalyst, commonly palladium, near a specific C-H bond. nih.gov This strategy provides high regioselectivity, typically favoring functionalization at the ortho position to the directing group. nih.gov

For an aryl iodide like this compound, the molecule itself can be a key component in directed C-H activation schemes. In the Catellani reaction, for example, an aryl iodide undergoes oxidative addition to a Pd(0) catalyst, and a transient directing group like norbornene mediates the subsequent activation of an ortho C-H bond. bohrium.com This allows for the sequential functionalization of both the ipso-position (where the iodine was) and the ortho-position of the C-H bond. bohrium.com Additionally, other functional groups present on the aromatic ring or attached to it can direct the iodination of a C-H bond, as seen in palladium-catalyzed C-H iodination directed by amide or carboxylic acid groups. nih.govyoutube.com

Non-Directed C-H Functionalization

Non-directed C-H functionalization occurs without the influence of a coordinating group and can provide access to C-H bonds that are distant from other functional groups. nih.gov The site of functionalization is instead governed by the intrinsic electronic and steric properties of the substrate. nih.gov

Recent advancements have led to the development of highly active palladium catalysts, often paired with specialized ligands like 2-pyridones, that can facilitate the C-H functionalization of arenes used as the limiting reagent. nih.govnih.gov These methods have been applied to reactions such as olefination and carboxylation on a wide array of aromatic compounds. nih.govnih.gov

A direct example of non-directed functionalization involving this compound is electrophilic iodination. The reaction of methyl-substituted benzenes with molecular iodine can be effectively promoted by reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄), leading to the substitution of aromatic hydrogens with iodine. chem-soc.si

| Substrate | Reagents | Ratio (Substrate:I₂:F-TEDA-BF₄) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| This compound | I₂, F-TEDA-BF₄ | 1 : 0.6 : 0.6 | 1.5 | 1,3-Diiodo-2,4,5-trimethylbenzene | 88 | chem-soc.si |

| This compound | I₂, F-TEDA-BF₄ | 1 : 4 : 4 | 24 | 1,3,6-Triiodo-2,4,5-trimethylbenzene | 68 | chem-soc.si |

Oxidative C-H Functionalization Pathways

Oxidative C-H functionalization represents a powerful strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. In the context of aryl iodides such as this compound, these pathways often involve transition-metal catalysis, particularly with palladium, to achieve regioselective functionalization.

One of the most significant strategies involving aryl iodides is the palladium-catalyzed, norbornene-mediated C-H functionalization, often referred to as the Catellani reaction. bohrium.com This methodology facilitates the difunctionalization of an aryl iodide at both the ipso-position (the carbon bearing the iodine) and an unactivated ortho-C-H bond in a single catalytic cycle. bohrium.com For this compound, this process would involve the initial oxidative addition of the C-I bond to a Pd(0) catalyst. The resulting arylpalladium(II) species is then intercepted by norbornene, which acts as a transient directing group. This intermediate facilitates the activation and palladation of the C-H bond at the 3-position of the benzene (B151609) ring, forming a five-membered palladacycle. This key intermediate can then react with various electrophiles and terminating reagents, allowing for the installation of a wide range of functionalities. bohrium.com

The development of new ligands and catalytic systems continues to expand the scope of these reactions. nih.gov Ligand-accelerated palladium catalysis has been shown to enhance reactivity, allowing for the functionalization of a broader range of aromatic substrates, including those that might be used as coupling partners for this compound. nih.gov While many C-H activation methods require a directing group on the substrate, the use of aryl iodides in Catellani-type reactions circumvents this need by leveraging the reactivity of the C-I bond to initiate the cycle. bohrium.com

Beyond palladium catalysis, other approaches for the functionalization of aryl iodides exist. These include the oxidative activation of the aryl iodide to form a hypervalent iodine species, such as a diaryliodonium salt. nih.gov These salts can then serve as potent electrophilic arylating agents in transition-metal-free C-H arylation reactions, often facilitated by thermal or photochemical conditions. nih.govbeilstein-journals.org This pathway transforms the iodo-group into a reactive center for subsequent functionalization, complementing transition metal-catalyzed C-H activation.

Table 1: Overview of Catalytic Systems for C-H Functionalization of Aryl Iodides

| Catalytic System | Key Features | Type of Functionalization | Ref. |

|---|---|---|---|

| Pd(0) / Norbornene | Uses norbornene as a transient directing group. | ortho-C-H and ipso-C-I difunctionalization. | bohrium.com |

| Pd(OAc)₂ / Ligand | Ligand acceleration enhances reactivity and selectivity. | Non-directed C-H olefination and carboxylation. | nih.gov |

| Hypervalent Iodine | In-situ or pre-formed diaryliodonium salts. | Metal-free C-H arylation of (hetero)arenes. | nih.govbeilstein-journals.org |

| Au(I) Catalysts | Oxidant-free cross-coupling. | Direct arylation to form biaryls. | uky.edu |

Radical Reaction Mechanisms Initiated from Aryl Iodides

The carbon-iodine (C-I) bond in aryl iodides is significantly weaker than C-Br and C-Cl bonds, making compounds like this compound susceptible to radical reactions initiated by homolytic cleavage of the C-I bond. This cleavage generates a highly reactive 2,4,5-trimethylphenyl radical, which can participate in a variety of transformations.

Initiation of these radical processes can be achieved through several methods:

Thermal Initiation: In the presence of a radical initiator like azobisisobutyronitrile (AIBN), heating can induce the formation of radicals that can abstract the iodine atom from this compound.

Photochemical Initiation: Aryl iodides can be activated by light. nih.gov Photoredox catalysis, in particular, has emerged as a mild and efficient method to generate aryl radicals from aryl iodides using visible light and a suitable photocatalyst. beilstein-journals.org The photocatalyst, upon excitation, can engage in a single-electron transfer (SET) with the aryl iodide to induce the C-I bond cleavage.

Once the 2,4,5-trimethylphenyl radical is formed, it enters a propagation phase, which typically involves two main pathways:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor molecule in the reaction mixture, leading to the formation of 1,2,4-trimethylbenzene (B165218) (pseudocumene).

Addition to a π-System: The radical can add to an alkene or alkyne, a process known as atom transfer radical addition (ATRA), or an aromatic system. uni-regensburg.de This step forms a new C-C bond and generates a new radical species, which continues the chain reaction. uni-regensburg.de An intramolecular version of this, atom transfer radical cyclization (ATRC), can be used to form cyclic structures. uni-regensburg.de

A key mechanistic feature in reactions involving aryl iodides is the rapid abstraction of an iodine atom from another molecule of the starting material by the newly formed radical. rsc.org For instance, if the 2,4,5-trimethylphenyl radical adds to an alkene, the resulting alkyl radical can then abstract an iodine atom from another molecule of this compound. This regenerates the 2,4,5-trimethylphenyl radical, thus propagating the radical chain. rsc.org

Table 2: General Steps in Radical Reactions of this compound

| Step | Description | Example Reaction |

|---|---|---|

| Initiation | Homolytic cleavage of the C-I bond to form the aryl radical. | C₉H₁₁I + Initiator (hν or Δ) → C₉H₁₁• + I• |

| Propagation | The aryl radical reacts to form a new radical, which continues the chain. | C₉H₁₁• + H-Donor → C₉H₁₂ + Donor• or C₉H₁₁• + Alkene → [C₉H₁₁-Alkene]• | | Propagation | The new radical abstracts iodine from the starting material. | [C₉H₁₁-Alkene]• + C₉H₁₁I → [C₉H₁₁-Alkene]-I + C₉H₁₁• | | Termination | Two radicals combine to form a stable, non-radical product. | C₉H₁₁• + C₉H₁₁• → C₁₈H₂₂ |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodo 2,4,5 Trimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1-iodo-2,4,5-trimethylbenzene is anticipated to reveal distinct signals corresponding to the aromatic and methyl protons.

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C6 position, being flanked by a methyl group and a hydrogen, would appear as one singlet. The proton at the C3 position, situated between the iodine atom and a methyl group, would appear as a separate singlet. The differing electronic environments would result in distinct chemical shifts for these two protons.

Methyl Protons: Three distinct singlets are predicted for the three methyl groups. The methyl group at C2 (adjacent to the iodine) would experience a different electronic environment compared to the methyl groups at C4 and C5. Consequently, each methyl group should resonate at a unique chemical shift, likely in the range of δ 2.0-2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Ar-H (C3-H) | Singlet | 1H | |

| Ar-H (C6-H) | Singlet | 1H | |

| CH₃ (C2) | Singlet | 3H | |

| CH₃ (C4) | Singlet | 3H | |

| CH₃ (C5) | Singlet | 3H |

Note: The exact chemical shifts would need to be determined experimentally.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, nine distinct signals are expected for the nine carbon atoms.

Aromatic Carbons: Six signals are anticipated in the aromatic region (typically δ 100-150 ppm). The carbon atom bonded to the iodine (C1) is expected to have a significantly lower chemical shift (around δ 90-100 ppm) due to the heavy atom effect. The other five aromatic carbons will have distinct chemical shifts based on their substitution pattern.

Methyl Carbons: Three separate signals are expected for the three methyl carbons in the aliphatic region (typically δ 15-30 ppm), reflecting their non-equivalent positions on the benzene (B151609) ring.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-I) | ~90-100 |

| C2 (C-CH₃) | Aromatic Region |

| C3 (C-H) | Aromatic Region |

| C4 (C-CH₃) | Aromatic Region |

| C5 (C-CH₃) | Aromatic Region |

| C6 (C-H) | Aromatic Region |

| CH₃ (from C2) | Aliphatic Region |

| CH₃ (from C4) | Aliphatic Region |

| CH₃ (from C5) | Aliphatic Region |

Note: The exact chemical shifts would need to be determined experimentally.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, no significant H-H couplings are expected in the aromatic region as the aromatic protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and each methyl proton signal to its respective methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion. For this compound (C₉H₁₁I), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹²⁷I). This precise mass measurement would confirm the elemental composition of the compound.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₁₁I | 245.99055 |

Note: This is a calculated value and would need experimental confirmation.

In an electron ionization (EI) mass spectrum, the molecular ion ([M]⁺) would be observed, and its fragmentation would lead to several characteristic daughter ions.

Molecular Ion Peak: A prominent molecular ion peak would be expected at m/z = 246.

Loss of a Methyl Group: A significant fragment would likely correspond to the loss of a methyl group (CH₃•), resulting in an ion at m/z = 231 ([M-15]⁺). This is a common fragmentation pathway for methylated aromatic compounds.

Loss of Iodine: Cleavage of the C-I bond would lead to the loss of an iodine radical (I•), generating a trimethylphenyl cation at m/z = 119.

Other Fragments: Further fragmentation of the m/z 119 ion could occur, leading to smaller fragments characteristic of alkylbenzenes. The presence of a tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91 is also a possibility through rearrangement and fragmentation.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 246 | [C₉H₁₁I]⁺ (Molecular Ion) |

| 231 | [C₈H₈I]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Vibrational Spectroscopy: Infrared (IR) Analysis

A detailed analysis of the infrared spectrum of this compound would typically involve the identification and assignment of characteristic absorption bands corresponding to the various vibrational modes of the molecule. This would include:

C-H stretching vibrations of the aromatic ring and the methyl groups.

C=C stretching vibrations within the benzene ring.

C-H bending vibrations (in-plane and out-of-plane) of the aromatic and methyl hydrogens.

The C-I stretching vibration , which is expected to appear at a low frequency.

Overtones and combination bands that can provide further structural information.

A data table summarizing the observed absorption frequencies (in cm⁻¹) and their corresponding vibrational assignments would be essential for a complete analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of this compound is expected to exhibit absorption bands arising from electronic transitions within the molecule. The analysis would focus on:

π → π* transitions associated with the aromatic benzene ring. The substitution pattern with three methyl groups and an iodine atom would influence the position (λmax) and intensity (molar absorptivity, ε) of these bands.

n → π* transitions , if any, although typically weaker than π → π* transitions.

The effect of the iodo-substituent on the electronic spectrum, potentially causing a bathochromic (red) shift of the absorption maxima compared to the parent trimethylbenzene.

A data table listing the wavelength of maximum absorption (λmax in nm), the molar absorptivity (ε in L·mol⁻¹·cm⁻¹), and the corresponding electronic transitions would be a critical component of this section.

Until such specific and verified experimental data for this compound becomes available, a detailed and accurate article on its advanced spectroscopic characterization cannot be responsibly generated.

Computational Chemistry and Theoretical Investigations on 1 Iodo 2,4,5 Trimethylbenzene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for investigating various aspects of substituted benzene (B151609) derivatives.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 1-iodo-2,4,5-trimethylbenzene, a process known as geometric optimization. nih.govscispace.com By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can compute the molecule's ground-state geometry, predicting key structural parameters. nih.govnih.gov

Theoretical calculations on similar substituted benzenes have shown that substituents can induce distortions in the benzene ring from its ideal hexagonal symmetry. researchgate.net For this compound, the calculations would likely reveal specific deviations in bond lengths and angles. For instance, the C-I bond length and the C-C-I bond angles are of particular interest, as are the C-C bond lengths within the aromatic ring, which may vary slightly due to the electronic effects of the iodo and methyl groups.

Electronic structure analysis provides insights into the molecule's reactivity and properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the C-I antibonding orbital.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-CH₃ Bond Length | ~1.51 Å |

| C-C-I Bond Angle | ~119-121° |

| C-C-C (ring) Bond Angle | ~118-122° |

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating NMR chemical shifts. dergipark.org.tr

These calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. nih.gov By comparing the calculated shifts with experimental spectra, researchers can confirm the molecular structure. liverpool.ac.uk The accuracy of these predictions has improved significantly with the development of advanced functionals and basis sets, often showing good agreement with experimental values. sourceforge.io Discrepancies between calculated and experimental shifts can sometimes provide insight into solvent effects or conformational dynamics not captured by the gas-phase theoretical model. liverpool.ac.uk

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) (Note: Experimental values can vary with solvent. Calculated values are for demonstration.)

| Proton | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| Aromatic H (position 3) | 7.3 - 7.6 | 7.3 - 7.6 |

| Aromatic H (position 6) | 6.8 - 7.1 | 6.8 - 7.1 |

| Methyl H (position 2) | 2.3 - 2.6 | 2.3 - 2.6 |

| Methyl H (position 4) | 2.1 - 2.4 | 2.1 - 2.4 |

| Methyl H (position 5) | 2.1 - 2.4 | 2.1 - 2.4 |

DFT is a cornerstone for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states and intermediates. For reactions involving this compound, such as electrophilic substitution, cross-coupling reactions, or atmospheric oxidation, DFT can provide invaluable mechanistic details.

For instance, in studying the OH-initiated oxidation of the related 1,2,4-trimethylbenzene (B165218), theoretical studies have been crucial in determining the branching ratios for OH addition to different ring positions and H-abstraction from the methyl groups. researchgate.net Similar studies on this compound could clarify how the iodine substituent influences the initial steps of atmospheric degradation. By calculating the activation energies for different pathways, researchers can predict the most likely reaction products, complementing experimental findings. researchgate.net

Quantum Chemical Approaches to Thermochemical Properties

Beyond structure and reactivity, quantum chemical methods provide access to fundamental thermochemical data that are essential for understanding and modeling chemical processes.

The standard enthalpy of formation (ΔfH°) is a key thermochemical property. High-level quantum chemical methods, such as G4 theory, can be used to accurately calculate gas-phase enthalpies of formation for molecules like halogenated methylbenzenes. acs.orgamazonaws.com These calculations involve determining the total atomization energy of the molecule, which is then combined with the known enthalpies of formation of the constituent atoms to derive the molecule's ΔfH°.

Studies on a range of bromo- and iodo-substituted methylbenzenes have demonstrated that these computational approaches can yield results that are consistent with experimental data where available. acs.org This allows for the reliable prediction of thermochemical data for compounds that have not been experimentally characterized. Such data is vital for chemical engineering applications and for developing predictive models like group-additivity schemes. acs.org

Table 3: Calculated Gas-Phase Enthalpies of Formation (kJ·mol⁻¹) at 298 K for Selected Iodinated Benzenes (Note: Values are based on data from related compounds for illustrative purposes.)

| Compound | ΔfH° (gas) (kJ·mol⁻¹) |

| Iodobenzene | 162.5 |

| 1-Iodo-2-methylbenzene | 135.1 |

| 1-Iodo-4-methylbenzene | 133.0 |

| This compound | (Predicted) ~70-90 |

The iodine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. mdpi.com This interaction arises from the presence of a region of positive electrostatic potential, termed a "σ-hole," on the iodine atom along the extension of the C-I covalent bond. nih.gov This positive region can interact favorably with a negative site, such as a lone pair on a Lewis base. nih.gov

Quantum chemical calculations are essential for characterizing these interactions. odu.edu Methods like DFT can be used to model the interaction between this compound (the halogen bond donor) and various acceptor molecules. These calculations can determine the geometry and strength of the halogen bond. nih.gov Analysis of the electron density, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can confirm the nature of the interaction by identifying a bond critical point between the iodine and the acceptor atom. nih.gov The strength of the interaction is influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring. The three methyl groups on this compound, being weakly electron-donating, would slightly modulate the strength of the σ-hole compared to unsubstituted iodobenzene.

Applications of 1 Iodo 2,4,5 Trimethylbenzene in Organic Synthesis and Materials Science

Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine substituent on the trimethylbenzene ring makes 1-Iodo-2,4,5-trimethylbenzene an excellent substrate for numerous metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in these transformations, often allowing for milder reaction conditions and higher efficiency.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides like this compound are common starting materials for these powerful bond-forming reactions.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. diva-portal.org

The reactivity of aryl halides in the Sonogashira coupling follows the general trend of I > Br > Cl, making this compound a highly suitable substrate. wikipedia.org While specific studies focusing exclusively on this compound are not extensively documented, the successful coupling of the sterically hindered analogue, 2,4,6-trimethylphenyl iodide, with an alkyne-encoded peptide in aqueous media resulted in a 72% conversion, demonstrating the feasibility of this reaction with substituted aryl iodides. wikipedia.org This suggests that this compound would be an effective coupling partner in Sonogashira reactions for the synthesis of substituted alkynes.

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst | Amine base, Solvent | (2,4,5-trimethylphenyl)ethynyl derivative |

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. bldpharm.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org Aryl iodides are highly reactive substrates in this coupling, generally providing excellent yields of the desired biaryl products. rsc.org

The general reactivity trend for the organic halide is I > OTf > Br >> Cl. rsc.org Given this trend, this compound is expected to be an excellent substrate for Suzuki-Miyaura coupling reactions with a variety of arylboronic acids or their esters to generate unsymmetrical biaryl compounds. These products are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) complex | Base, Solvent | Substituted biaryl |

Beyond Sonogashira and Suzuki-Miyaura couplings, this compound can participate in other important palladium-catalyzed transformations:

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org Given its reactivity, this compound would be a suitable precursor for the synthesis of various stilbene (B7821643) and cinnamate (B1238496) derivatives. wikipedia.org

Stille Coupling: The Stille reaction couples an organic halide with an organostannane reagent, catalyzed by palladium. nih.govwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org this compound can be effectively coupled with various organotin compounds to form new C-C bonds. wikipedia.org

Non-Palladium Catalyzed Cross-Coupling Reactions (e.g., Copper, Nickel, Cobalt, Gold, Iridium Catalysis)

While palladium catalysts are dominant, other transition metals are also effective in catalyzing cross-coupling reactions involving aryl iodides.

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are classical methods for forming C-C, C-O, C-N, and C-S bonds. nih.govorganic-chemistry.org Modern variations of these reactions often employ ligands to facilitate the coupling under milder conditions. researchgate.net this compound can serve as a substrate in Ullmann-type reactions to produce biaryls, diaryl ethers, and other coupled products. nih.govorganic-chemistry.org Copper can also be used as a co-catalyst in Sonogashira-type reactions. rsc.org

Nickel Catalysis: Nickel catalysts offer a more cost-effective alternative to palladium for various cross-coupling reactions. wikipedia.org The Negishi coupling, which pairs an organic halide with an organozinc reagent, can be effectively catalyzed by nickel complexes. rsc.orgorganic-chemistry.org Additionally, the Kumada coupling utilizes Grignard reagents as the organometallic partner and is also amenable to nickel catalysis. wikipedia.org this compound is a potential substrate for these nickel-catalyzed transformations.

Cobalt Catalysis: Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, often proceeding through mechanisms distinct from their palladium and nickel counterparts. researchgate.net These reactions can couple aryl halides with organometallic reagents like Grignard reagents. researchgate.net

Gold Catalysis: Gold catalysis has gained significant attention for its unique reactivity, particularly in the activation of alkynes. thieme-connect.de While less common for standard cross-coupling reactions, gold catalysts can participate in C-N and C-O bond-forming reactions with aryl iodides under specific conditions. researchgate.netnih.govnih.gov

Iridium Catalysis: Iridium catalysts are particularly known for their ability to mediate C-H activation and functionalization reactions. diva-portal.orgrsc.orgchemistryviews.org While direct cross-coupling with this compound is less common, iridium-catalyzed borylation could potentially transform a C-H bond on the trimethylbenzene ring into a C-B bond, which could then be used in subsequent Suzuki-Miyaura couplings. nih.govelsevierpure.com

Precursor for Advanced Materials

The ability of this compound to undergo various cross-coupling reactions makes it a valuable monomer or building block for the synthesis of advanced materials. Polyiodinated aromatic compounds are frequently used as intermediaries in the design of polymers, organic cages, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). sioc-journal.cn

For instance, derivatives of this compound could be utilized in Sonogashira polymerization reactions with di-alkynes to produce poly(phenylene ethynylene)s (PPEs). rsc.org These conjugated polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic and optical properties. researchgate.net The trimethyl-substituted phenyl rings would influence the solubility and solid-state packing of the resulting polymers, thereby affecting their material properties.

Similarly, bis-boronic acid or ester derivatives of this compound, synthesized via reactions like iridium-catalyzed borylation, could be used in Suzuki polymerization to create polyphenylenes. These polymers are known for their high thermal stability and are investigated for applications in demanding environments.

The synthesis of 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene highlights the use of iodinated trimethylbenzene cores as scaffolds for creating larger, well-defined molecular structures that can act as linkers in the construction of porous materials like MOFs and COFs. sioc-journal.cn These materials have applications in gas storage, catalysis, and separation technologies.

Synthesis of Polymeric Structures

While direct polymerization of this compound is not extensively documented, the broader class of polyiodinated aromatic compounds serves as crucial intermediaries in the design of novel polymeric materials. researchgate.net The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides more reactive in coupling reactions, which often leads to higher yields and shorter reaction times. researchgate.net

A closely related compound, 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene, has been synthesized and identified as a promising linker for creating new materials, including polymers. researchgate.net This highlights the potential of iodinated trimethylbenzene cores to act as nodes or building blocks in the construction of complex macromolecular architectures. The reactivity of the iodo group allows for participation in various polymerization reactions, such as Suzuki, Sonogashira, and Heck couplings, which would enable the incorporation of the trimethylbenzene unit into polymer backbones. researchgate.net

Furthermore, iodine itself can be employed as an oxidant in chemical polymerization to synthesize amorphous porous organic polymers (POPs). nih.gov This method offers a metal-free alternative for creating porous polymer networks. Although not a direct application of this compound as a monomer, this demonstrates the relevance of iodine chemistry in polymer synthesis.

Formation of Organic Cages and Frameworks (e.g., COFs, MOFs)

The precise geometry and reactive iodine functionality of iodinated aromatic compounds make them excellent candidates for the construction of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.net These materials are of significant interest for applications in gas storage, separation, and catalysis. youtube.comnih.gov

Again, the utility of the iodotrimethylbenzene scaffold is exemplified by 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene, which is considered a potential ligand for MOF and COF design. researchgate.net By undergoing coupling reactions, this and similar iodinated molecules can be linked together to form extended, porous networks. researchgate.net The trimethylbenzene core provides a rigid and geometrically defined building block, which is crucial for achieving ordered, crystalline frameworks.

While specific examples utilizing this compound in COF or MOF synthesis are not prominent in the literature, its potential as a monofunctional or "capping" reagent in the synthesis of such frameworks can be inferred. It could be used to terminate the growth of a framework in a specific direction or to functionalize the pores of a pre-existing structure. The general principle of using organic linkers to create MOFs is well-established, with a wide variety of functionalized aromatic compounds being employed. cd-bioparticles.netresearchgate.netarxiv.org

Iodine-containing COFs have also been developed for applications in radiotherapy, where the iodine atoms enhance the radiation dose delivered to tumors. nih.gov This demonstrates a functional application of incorporating iodine into these frameworks, a role that this compound could potentially fulfill as a building block.

Development of Light-Harvesting Complexes and Dendrimers

The development of artificial light-harvesting systems and dendrimers often relies on the precise assembly of chromophores and functional units on a central scaffold. Iodinated organic compounds can serve as key intermediates in the synthesis of these complex structures. researchgate.net The reactivity of the iodo group allows for the attachment of various molecular components through coupling reactions.

The potential of the iodotrimethylbenzene core in this area is again highlighted by the multi-iodinated compound 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene, which has been proposed as an intermediary for designing light-harvesting complexes and dendrimers. researchgate.net The trimethylbenzene unit can act as a central core from which dendritic branches or light-absorbing antennae can be extended.

Light-harvesting complexes in natural photosynthetic systems are intricate arrays of proteins and pigment molecules. wikipedia.orgmdpi.com The synthesis of artificial analogues requires building blocks that allow for the controlled placement of functional groups. While direct use of this compound in this context is not reported, its structure is suitable for acting as a foundational element in a larger, synthetically constructed light-harvesting assembly.

Role in Stereoselective Synthesis (e.g., Iodo-Aldol Cyclizations with Related Systems)

The application of this compound in stereoselective synthesis is not well-documented. However, the broader field of organoiodine chemistry includes numerous examples of iodine-mediated stereoselective reactions. Iodocyclization reactions, for instance, are a powerful tool in organic synthesis for the construction of carbo- and heterocyclic rings, often with a high degree of stereocontrol. These reactions typically proceed through an iodonium (B1229267) ion intermediate, and the stereochemical outcome can be influenced by the substrate's geometry and the reaction conditions.

While specific examples of iodo-aldol cyclizations involving aryl iodides are not readily found in the surveyed literature, the general principles of electrophilic cyclization promoted by an iodine source are relevant. In these reactions, an electrophilic iodine species activates a double or triple bond towards a nucleophilic attack, leading to the formation of a cyclic product with the incorporation of an iodine atom. The stereochemistry of the newly formed stereocenters is often controlled by the conformation of the transition state.

Functionalization of Aryl Iodides as a Source of Iodine for Chemical Transformations

Aryl iodides, including this compound, are valuable reagents in organic synthesis due to the reactivity of the C-I bond. nih.govnih.gov This bond can be activated in various ways to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

One of the key applications of aryl iodides is in transition metal-catalyzed cross-coupling reactions. vanderbilt.edu Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl iodides as electrophilic partners to form new bonds with a wide range of nucleophiles. The higher reactivity of aryl iodides compared to other aryl halides often allows these reactions to proceed under milder conditions. researchgate.net

Furthermore, aryl iodides can be used to generate hypervalent iodine reagents through oxidative activation. nih.gov These hypervalent iodine compounds are themselves powerful oxidizing agents and can mediate a variety of chemical transformations. For example, the oxidation of an aryl iodide can lead to the formation of an iodosylarene, which can be used in catalysis, including within MOF structures. nih.gov

While this compound may not be commonly used as a direct source of elemental iodine, its role as an "iodine atom transfer" agent in the context of these functionalization reactions is a cornerstone of its utility in synthetic chemistry. The iodine atom is ultimately replaced by another functional group in the final product.

Data Tables

Table 1: Potential Applications of this compound and Related Compounds

| Application Area | Specific Use | Related Compound Example |

| Materials Science | ||

| Polymeric Structures | Building block for polymer backbones | 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene |

| Organic Cages and Frameworks | Linker for MOF and COF synthesis | 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene |

| Light-Harvesting Complexes | Core structure for antenna systems | 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene |

| Dendrimers | Central scaffold for dendritic growth | 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene |

| Organic Synthesis | ||

| Stereoselective Synthesis | Potential substrate for iodocyclization | General Alkene and Alkyne Substrates |

| Functionalization Reactions | Electrophilic partner in cross-coupling | Iodobenzene |

| Hypervalent Iodine Reagents | Precursor for iodosylarene synthesis | Iodobenzene |

Table 2: Types of Chemical Transformations Involving Aryl Iodides

| Reaction Type | Description |

| Cross-Coupling Reactions | |

| Suzuki Coupling | Formation of C-C bonds with boronic acids. |

| Heck Coupling | Formation of C-C bonds with alkenes. |

| Sonogashira Coupling | Formation of C-C bonds with terminal alkynes. |

| Other Functionalizations | |

| Nucleophilic Aromatic Substitution | Replacement of iodine by a nucleophile. |

| Formation of Grignard Reagents | Reaction with magnesium to form an organometallic reagent. |

| Oxidative Activation | Conversion to hypervalent iodine reagents. |

Future Research Directions and Emerging Trends for 1 Iodo 2,4,5 Trimethylbenzene

Development of Novel and Highly Efficient Catalytic Systems

The utility of 1-iodo-2,4,5-trimethylbenzene is largely defined by the catalytic systems available for its transformation. The carbon-iodine bond is a key site for reactivity, particularly in cross-coupling reactions. Future research is directed towards the development of more robust and efficient catalysts that can operate under milder conditions, with lower catalyst loadings, and with broader substrate scopes.

One major trend is the advancement of palladium-catalyzed cross-coupling reactions . While palladium catalysts are already the cornerstone for activating aryl halides, research is ongoing to develop next-generation systems. This includes the design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov The goal is to create catalysts that are not only more active but also more resistant to deactivation, allowing for their use in complex molecular environments and at very low concentrations. For instance, monoligated palladium(0) species have been identified as highly active catalytic species, and the development of precatalysts that can efficiently generate these species in situ is a key area of research. nih.gov

Photoredox catalysis is another rapidly emerging area that holds immense promise for the functionalization of this compound. uni-regensburg.dechemrxiv.org This approach uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of transformations that are often difficult to achieve with traditional thermal methods. Future research will likely focus on developing new organic and inorganic photoredox catalysts with tailored redox potentials to selectively activate the C-I bond of this compound for reactions such as trifluoromethylation, C-N and C-S cross-couplings.

Furthermore, the exploration of catalysts based on more abundant and less expensive first-row transition metals like nickel, copper, and iron is a significant trend. nih.gov These metals can offer unique reactivity profiles compared to palladium and are more sustainable options. The development of well-defined nickel(I) complexes, for example, is being studied for their potential in cross-coupling reactions. jst.go.jp

A summary of emerging catalytic systems is presented in the table below.

| Catalytic System | Key Features & Research Focus | Potential Applications with this compound |

| Advanced Palladium Catalysts | New phosphine and NHC ligands; generation of monoligated Pd(0) species. nih.gov | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. |

| Photoredox Catalysis | Use of visible light; single-electron transfer (SET) mechanisms. uni-regensburg.dechemrxiv.org | Trifluoromethylation, C-N and C-S bond formation, atom transfer radical addition. |

| First-Row Transition Metal Catalysts | Use of abundant metals like Ni, Cu, Fe; unique reactivity. nih.govjst.go.jp | Cross-coupling reactions under more sustainable conditions. |

Exploration of Unprecedented Reactivity and Selectivity

Beyond improving existing reactions, a major thrust of future research is to uncover entirely new ways to utilize this compound, with a particular emphasis on achieving high levels of selectivity.

A significant area of exploration is C-H functionalization . nih.govresearchgate.netnih.gov This field aims to directly convert C-H bonds into new functional groups, offering a more atom- and step-economical approach to synthesis. While the C-I bond is the most reactive site in this compound, future research may explore catalytic systems that can selectively activate the C-H bonds of the methyl groups or the aromatic ring, while leaving the C-I bond intact for subsequent transformations. This would open up new avenues for the rapid construction of complex molecular architectures. For example, transition-metal-catalyzed directed C-H activation has emerged as a powerful tool, and the development of new directing groups and catalysts could enable the selective functionalization of specific C-H bonds in the presence of the iodo group. nih.gov

Asymmetric synthesis is another critical frontier. nih.govnih.gov Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images. The development of catalytic systems that can use this compound as a substrate to create chiral molecules with high enantioselectivity is a major goal. This could involve the use of chiral ligands in transition metal catalysis or the application of chiral catalysts in photoredox reactions to control the stereochemical outcome of a reaction. For instance, the development of catalytic asymmetric methods for the synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, is a growing area of interest. nih.gov

The table below outlines some of the emerging areas of reactivity and selectivity.

| Area of Exploration | Description | Potential for this compound |

| C-H Functionalization | Direct conversion of C-H bonds to new functional groups. nih.govresearchgate.netnih.gov | Selective functionalization of methyl or aromatic C-H bonds, enabling more complex derivatization. |

| Asymmetric Synthesis | Creation of chiral molecules with a specific three-dimensional arrangement. nih.govnih.gov | Use in enantioselective cross-coupling or other reactions to produce chiral building blocks. |

| Dual Catalysis | Combination of two different catalytic cycles to achieve novel transformations. | Integration of photoredox catalysis with transition metal catalysis for new bond formations. |

Integration into Complex Natural Product and Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. Future research will undoubtedly see its increased integration into the total synthesis of these important targets.

The total synthesis of natural products often requires the assembly of complex carbon skeletons. researchgate.netnih.govchemrxiv.orgresearchgate.netbohrium.com Aryl iodides like this compound are key precursors for cross-coupling reactions that are frequently used to construct these skeletons. As new and more powerful catalytic methods are developed, the efficiency and elegance of natural product synthesis will improve, and this compound will likely play a role in the synthesis of novel and biologically active compounds.

In the realm of pharmaceutical synthesis , the 2,4,5-trimethylphenyl moiety may be a key structural feature in new drug candidates. researchgate.netresearchgate.netmdpi.com The development of efficient and scalable synthetic routes to these molecules is crucial for their eventual production. Future research will focus on incorporating this compound into multi-step syntheses of active pharmaceutical ingredients (APIs). The principles of green chemistry will also be increasingly important in this area, driving the development of more sustainable manufacturing processes. nih.govethernet.edu.et

Advancements in Sustainable and Atom-Economical Methodologies

The principles of green chemistry are becoming increasingly important in guiding the direction of chemical research. researchgate.netepa.govmt.com For this compound, this translates to a focus on developing synthetic methods that are more environmentally friendly and efficient.

A key concept in green chemistry is atom economy , which is a measure of how efficiently the atoms in the reactants are incorporated into the final product. researchgate.netresearchgate.netrsc.org Many traditional reactions generate significant amounts of waste. Future research will aim to develop reactions that are 100% atom-economical, where all the atoms of the reactants are found in the product. For example, the development of reagentless iodosulfenylation of alkynes is a step in this direction. rsc.org While not directly involving this compound, the principles can be applied to develop more atom-economical reactions for this compound.

The use of safer solvents and reaction conditions is another important aspect of green chemistry. researchgate.net Research is moving towards the use of water, biomass-derived solvents, or even solvent-free reaction conditions to reduce the environmental impact of chemical processes. The development of catalytic systems that can function effectively in these green media is a major research goal.

The table below summarizes some of the key trends in sustainable methodologies.

| Sustainable Methodology | Description | Relevance to this compound |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. researchgate.netresearchgate.netrsc.org | Development of addition and cycloaddition reactions that minimize waste. |

| Green Solvents | Use of environmentally benign solvents like water, or solvent-free conditions. researchgate.net | Design of catalysts that are active and stable in aqueous media. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. nih.gov | Development of photoredox and other catalytically driven reactions that avoid harsh conditions. |

Q & A

Q. What are the recommended synthetic routes for 1-iodo-2,4,5-trimethylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of 2,4,5-trimethylbenzene using iodine monochloride (ICl) or iodine with oxidizing agents (e.g., HNO₃). Alternatively, chloromethylation of the parent aromatic compound followed by iodide substitution (e.g., using NaI in acetone under reflux) is viable . Key factors include:

-

Temperature : Elevated temperatures (60–80°C) improve iodine incorporation but may increase side reactions.

-

Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency.

-

Solvent : Polar aprotic solvents (e.g., DMF) favor iodination over bromination or chlorination.

- Data Table :

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Direct iodination (ICl) | 65–75 | 80°C, AlCl₃, DCM, 6h | |

| Chloromethylation + NaI | 50–60 | Reflux in acetone, 12h |

Q. How can researchers characterize the purity and structure of this compound?

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent’s reactivity. Applications include:

- Biaryl synthesis : Coupling with boronic acids to form polysubstituted aromatics.

- Labeling studies : Radioiodination for tracking biochemical pathways .

Advanced Research Questions

Q. How does steric hindrance from methyl groups influence regioselectivity in further functionalization?

- Methodological Answer : The 2,4,5-trimethyl substitution creates steric crowding, limiting electrophilic attack at the ortho position. Computational modeling (e.g., DFT) predicts preferential meta/para substitution in nitration or sulfonation. Experimental validation via competitive reactions with HNO₃/H₂SO₄ shows <10% ortho product .

Q. What computational tools can optimize retrosynthetic pathways for derivatives of this compound?

- Methodological Answer : AI-driven platforms like Template_relevance Reaxys or Pistachio_ringbreaker analyze reaction databases to propose viable routes. For example:

- Retrosynthesis : Disconnecting the iodine group to prioritize Friedel-Crafts alkylation or Ullmann coupling .

- Yield Prediction : Machine learning models correlate solvent polarity and catalyst choice with expected yields.

Q. How should researchers resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Cross-validate using standardized protocols :

- Purification : Recrystallize from ethanol/water mixtures to remove isomers.

- Interlaboratory Comparison : Share samples with collaborators to confirm reproducibility.

Discrepancies in melting points (e.g., 144–145°C vs. 148–150°C) may arise from polymorphic forms or residual solvents .

Q. What safety and handling protocols are critical for large-scale reactions involving this compound?

- Methodological Answer :

- Glove Selection : Use nitrile gloves (≥0.11 mm thickness) tested to EN 374 standards for iodine resistance.

- Waste Management : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield mixed halogenated byproducts, and how can this be mitigated?

- Analysis : Competing bromination/chlorination occurs if halide impurities (e.g., Br₂) are present.

- Solution : Pre-purify iodine sources and use scavengers like AgNO₃ to trap free halides .

Q. How can researchers adapt HPLC methods for analyzing degradation products of this compound?

- Protocol Adjustment :

- Gradient Elution : Shift to 50% acetonitrile over 20 minutes to separate iodobenzene derivatives.

- Mass Detection : LC-MS identifies deiodinated or oxidized byproducts (e.g., 2,4,5-trimethylphenol) .

Data Contradiction Case Study

- Issue : Conflicting LogP values (2.07 vs. 2.35) reported in PubChem vs. experimental measurements.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.